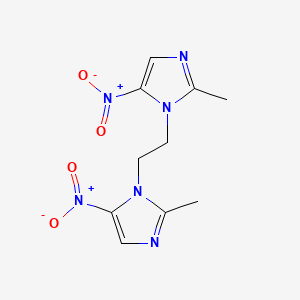![molecular formula C23H29NO4 B4300455 3-(4-tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300455.png)
3-(4-tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is also known as fenofibrate, and it has been used as a medication to treat high cholesterol and triglyceride levels in the blood. However,
Mécanisme D'action
Fenofibrate's mechanism of action involves its ability to activate PPARα. Once activated, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs). This binding leads to the upregulation of genes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase 1A, and the downregulation of genes involved in lipid synthesis, such as fatty acid synthase.
Biochemical and physiological effects:
Fenofibrate's activation of PPARα leads to several biochemical and physiological effects. These effects include increased fatty acid oxidation, decreased lipid synthesis, and reduced inflammation. Fenofibrate has also been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibrate's ability to modulate lipid metabolism and reduce inflammation makes it a useful tool in various scientific research applications. Its advantages include its ability to activate PPARα and its well-established safety profile. However, fenofibrate's limitations include its potential off-target effects and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several future directions for fenofibrate research. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD). Fenofibrate has been shown to improve liver function and reduce liver fat accumulation in animal models of NAFLD. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Fenofibrate has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Further research is needed to determine the potential clinical applications of fenofibrate in these areas.
Applications De Recherche Scientifique
Fenofibrate has been used in various scientific research applications due to its ability to modulate lipid metabolism and reduce inflammation. One of the primary research applications of fenofibrate is its use as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that regulates lipid metabolism and inflammation. Fenofibrate activates PPARα, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15-6-7-16(2)20(12-15)28-14-21(25)24-19(13-22(26)27)17-8-10-18(11-9-17)23(3,4)5/h6-12,19H,13-14H2,1-5H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPQKRUOVOJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300380.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300396.png)
![methyl [5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4300403.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300423.png)
![N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)

![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4300442.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4300452.png)
![7-(1-adamantyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300458.png)
![3-(4-tert-butylphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4300464.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4300472.png)
![6-(3-chlorophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4300478.png)
![8-(4-hydroxybutyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300494.png)